Chemical Properties of 6-Methoxy-1-benzofuran-3-carboxylic acid: A Technical Guide
Chemical Properties of 6-Methoxy-1-benzofuran-3-carboxylic acid: A Technical Guide
Executive Summary & Structural Significance[2][4]
6-Methoxy-1-benzofuran-3-carboxylic acid is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, the 2-carboxylic acid.[1] While the 2-position derivatives are easily accessed via the Rap-Stoermer or Feist-Benary condensations, the 3-carboxylic acid isomer requires specific synthetic strategies (e.g., diazoacetate insertion) and offers a unique vector for structure-activity relationship (SAR) exploration.[1]
This molecule serves as a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR inhibitors like Fruquintinib, though Fruquintinib utilizes the 2-methyl analog) and antifungal agents. Its core features—a lipophilic benzofuran system, an electron-donating methoxy group at C6, and an ionizable carboxylic acid at C3—create a versatile platform for optimizing drug-target interactions.[1]
Physicochemical Profile
The following data aggregates experimental and predicted values for the specific 3-carboxylic acid isomer (CAS: 29822-97-7).
| Property | Value | Notes |
| CAS Number | 29822-97-7 | Specific to the 3-COOH, H-at-C2 isomer.[1][2][3][4][5] |
| Molecular Formula | C₁₀H₈O₄ | MW: 192.17 g/mol |
| Appearance | White to off-white solid | Crystalline powder.[1] |
| Melting Point | 175–180 °C | Distinct from 2-COOH isomer (often >200°C).[1] |
| pKa (Predicted) | 3.9 ± 0.2 | Acidic strength modulated by the furan oxygen lone pair.[1] |
| logP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity; suitable for oral drug design.[1] |
| Solubility | DMSO, Methanol, DMF | Low solubility in water; soluble in alkaline aq.[1] solutions. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (Furan O, Methoxy O, COOH) |
Synthetic Methodologies
A critical expertise gap in benzofuran chemistry is distinguishing the synthesis of the 3-isomer from the 2-isomer.[1] Standard alkylation of salicylaldehydes with ethyl bromoacetate yields the 2-carboxylate .[1] To access the 3-carboxylate , one must utilize carbene insertion or ring-contraction strategies.[1]
Protocol A: The Diazoacetate Insertion (Direct Route)
This method is preferred for its regioselectivity, directly yielding the 3-ester which is then hydrolyzed.
-
Reagents: 2-Hydroxy-4-methoxybenzaldehyde, Ethyl diazoacetate (EDA), Catalyst (BF₃[1]·Et₂O or Rh₂(OAc)₄).
-
Mechanism: The phenolic hydroxyl reacts with EDA to form an intermediate which, under Lewis acid catalysis, undergoes intramolecular Roskamp reaction or similar cyclization onto the aldehyde carbon, followed by rearrangement to the 3-ester.
-
Step-by-Step Workflow:
-
Step 1: Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in DCM.
-
Step 2: Add catalyst (e.g., 10 mol% HBF₄·Et₂O or Rh catalyst).[1][6]
-
Step 3: Dropwise addition of Ethyl diazoacetate (1.2 eq) at 0°C to control the exothermic evolution of N₂.
-
Step 4: Stir at room temperature for 4–12 hours.
-
Step 5: Hydrolysis of the resulting ethyl ester using LiOH in THF/Water to yield the free acid.
-
Protocol B: The 3-Coumaranone Rearrangement (Classic Route)
-
Precursor: Start with 6-methoxy-3-coumaranone.
-
Reaction: Treatment with base and subsequent acidification can trigger a rearrangement, though this is less atom-economic than the diazoacetate route.[1]
Visualization: Synthesis Logic & Regioselectivity
The following diagram contrasts the route to the 3-isomer vs. the 2-isomer, highlighting the divergence point based on the alpha-halo ester used.
Caption: Divergent synthesis of benzofuran isomers. The choice of diazoacetate is critical for accessing the 3-position carboxylate.[1]
Chemical Reactivity & Derivatization[2][9]
The 6-methoxy-1-benzofuran-3-carboxylic acid scaffold presents three distinct zones for chemical modification, essential for SAR (Structure-Activity Relationship) studies.
Zone 1: The Carboxylic Acid (C3)[8][10]
-
Reactivity: Standard nucleophilic acyl substitution.[1]
-
Application: Formation of amides and esters.[1][7] In kinase inhibitors (e.g., VEGFR targets), this position is often converted to an amide to engage the hinge region or specific solvent-front residues.
-
Protocol Tip: Activation with HATU or EDCI/HOBt is preferred over thionyl chloride if the methoxy group is sensitive to harsh acidic conditions, though the benzofuran ring is generally robust.[1]
Zone 2: The C2 Position (The "Empty" Spot)
-
Reactivity: This position is highly susceptible to electrophilic aromatic substitution (halogenation) or lithiation .[1]
-
Protocol:
Zone 3: The Methoxy Group (C6)[10]
-
Reactivity: Ether cleavage.[1]
-
Protocol: Demethylation using BBr₃ (DCM, -78°C to RT) or Pyridine·HCl (melt, 180°C) yields the 6-hydroxy derivative.[1]
-
Significance: The 6-OH group significantly alters solubility and allows for the introduction of solubilizing chains (e.g., PEG chains or amino-alkyl ethers) often seen in late-stage drug optimization.[1]
Visualization: Reactivity Map
Caption: Strategic functionalization points on the scaffold. C2 and C6 modifications drive potency and pharmacokinetic properties.[1]
Medicinal Chemistry Applications
Pharmacophore Features[2][8][10][11][12][13][14]
-
Planarity: The benzofuran system is planar, allowing for intercalation or stacking interactions within protein binding pockets (e.g., hydrophobic pockets of GPCRs or Kinases).
-
Electronic Distribution: The 6-methoxy group is an electron-donating group (EDG), increasing the electron density of the benzene ring, which can strengthen cation-pi interactions.[1]
-
Acidic Headgroup: The C3-COOH (pKa ~3.[1]9) can form salt bridges with basic amino acid residues (Lys, Arg) in target proteins.
Case Study Relation: Fruquintinib
While Fruquintinib utilizes the 2-methyl analog (6-methoxy-2-methylbenzofuran-3-carboxylic acid), the 3-carboxylic acid core described here is the fundamental parent scaffold.[1] The absence of the 2-methyl group in the title compound reduces steric bulk, potentially allowing binding in more constricted pockets where the 2-methyl analog might clash.[1]
References
-
PubChem. Compound Summary: 6-Methoxy-1-benzofuran-3-carboxylic acid. [Link][1]
-
Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.[1][8] Org.[1][6][9][7][10][11] Synth. 2019, 96, 98-109.[1][6] [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Total syntheses of vignafuran and 2-(4-hydroxy-2-methoxyphenyl)-6-methoxybenzofuran-3-carboxylic acid methyl ester. 2000, 4339–4346.[12] [Link]
-
Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid (Analog Synthesis). [Link]
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